1-N-Boc-Propane-1,2-diamine hydrochloride
Overview
Description
1-N-Boc-Propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H19ClN2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine functionality, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
The synthesis of 1-N-Boc-Propane-1,2-diamine hydrochloride typically involves the protection of propane-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-N-Boc-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N-Boc-Propane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-Boc-Propane-1,2-diamine hydrochloride primarily involves the protection of amine groups. The Boc group is introduced to the amine functionality through a nucleophilic substitution reaction with di-tert-butyl dicarbonate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
1-N-Boc-Propane-1,2-diamine hydrochloride can be compared with other Boc-protected amines such as N-Boc-1,3-diaminopropane and (S)-N2-Boc-propane-1,2-diamine hydrochloride. These compounds share similar protective functionalities but differ in their structural configurations and specific applications .
N-Boc-1,3-diaminopropane: This compound has a similar Boc-protected amine group but with a different carbon chain length, making it suitable for different synthetic applications.
(S)-N2-Boc-propane-1,2-diamine hydrochloride: This is a stereoisomer of this compound, which can have different reactivity and applications in chiral synthesis.
The uniqueness of this compound lies in its specific structural configuration and its widespread use in the protection of amine groups in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQBPNSELZLGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662572 | |
Record name | tert-Butyl (2-aminopropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-38-6 | |
Record name | Carbamic acid, N-(2-aminopropyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-aminopropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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